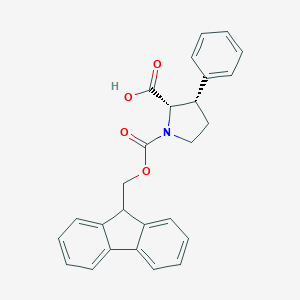

Fmoc-顺式-DL-3-苯基-脯氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-cis-DL-3-phenyl-Pro-OH (Fmoc-cis-DL-Phe-Pro-OH) is an amino acid derivative that is commonly used as a building block in organic synthesis and peptide synthesis. It is a white powder that is soluble in water and organic solvents. It has a molecular weight of 286.37 g/mol and a melting point of 180-182°C. Fmoc-cis-DL-Phe-Pro-OH is a versatile reagent, and is used in a variety of applications, including peptide synthesis, biochemical and physiological studies, and drug discovery.

科学研究应用

蛋白质组学研究

“Fmoc-顺式-DL-3-苯基-脯氨酸-OH” 用于蛋白质组学研究。蛋白质组学是对蛋白质(尤其是它们的结构和功能)进行的大规模研究。该化合物,其分子式为 C26H23NO4,分子量为 413.47 ,是该领域中一种有用的生化物质。

自组装研究

该化合物已被用于研究Fmoc保护的单一氨基酸的自组装 。 修饰氨基酸的自组装可以促进各种具有独特性质的结构的形成,因此可以作为各种应用的极好的生物有机支架 。

微观/纳米结构设计

Fmoc保护的脂肪族单一氨基酸,包括“this compound”,可用作设计独特微观/纳米结构的新型支架 。 这些结构可以通过控制环境参数进行调节 。

抗菌材料

源自该化合物的自组装材料可以应用于抗菌材料的开发 。这些材料可用于医疗保健和食品安全等各个领域。

各种行业的乳化剂

自组装材料也可以用作食品、化妆品和生物医药行业的乳化剂 。乳化剂有助于混合两种通常不互溶的物质。

仿生组装分子

该化合物是各种小型仿生组装分子的组成部分,这些分子是研究的重点,包括肽和肽两亲物、异手性肽、类肽和单一氨基酸 。由于这些分子具有固有的生物相互作用,它们可以找到多种应用。

作用机制

Target of Action

Fmoc-cis-DL-3-phenyl-Pro-OH is primarily used as a building block in organic synthesis and peptide synthesis . The primary targets of this compound are the amine groups in the peptide chain . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group serves as a protecting group for amines during peptide synthesis . It prevents the amine group from engaging in undesired nucleophilic reactions with electrophiles. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-cis-DL-3-phenyl-Pro-OH’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, it allows for the stepwise addition of amino acids without unwanted side reactions .

Action Environment

The action of Fmoc-cis-DL-3-phenyl-Pro-OH is influenced by various environmental factors. For instance, the pH of the solution can affect the rate at which the Fmoc group is removed . Furthermore, the presence of other reactive species in the solution can potentially interfere with the peptide synthesis process. Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis.

安全和危害

生化分析

Biochemical Properties

The role of Fmoc-cis-DL-3-phenyl-Pro-OH in biochemical reactions is primarily as a reagent in peptide synthesis . It forms covalent and hydrogen bonds with other molecules, readily forming peptide bonds with amino acids, carbohydrates, and lipids .

Molecular Mechanism

The mechanism of action of Fmoc-cis-DL-3-phenyl-Pro-OH relies on its ability to form covalent and hydrogen bonds with other molecules . It readily forms peptide bonds with amino acids, carbohydrates, and lipids .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Fmoc-cis-DL-3-phenyl-Pro-OH in laboratory settings. It is known that this compound is stable and does not degrade easily, making it a reliable reagent for peptide synthesis .

属性

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZINBBVSLWSWBO-UUOWRZLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373287 |

Source

|

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181824-45-3 |

Source

|

| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)